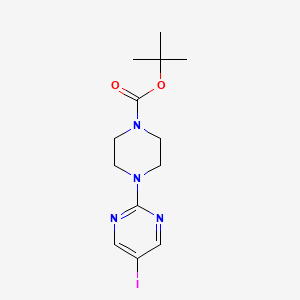

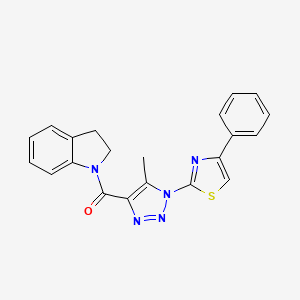

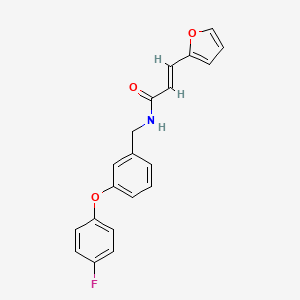

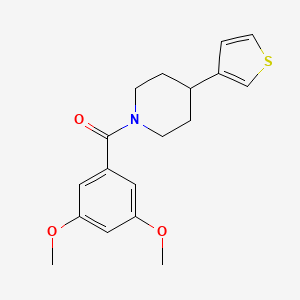

![molecular formula C23H16ClN3OS2 B2633920 N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 922804-85-1](/img/structure/B2633920.png)

N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

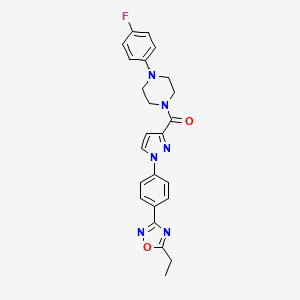

The compound “N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their anti-inflammatory properties .

Synthesis Analysis

Benzothiazole derivatives are synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The synthesized benzothiazole derivatives were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications

Biological Activities and Applications

N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide and its derivatives have been extensively studied for various biological activities. The compounds exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities, making them valuable in scientific research and drug discovery. Here are some specific applications and findings from research studies:

Anti-Inflammatory and Analgesic Properties:

- Certain derivatives of this compound, such as 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine, were synthesized and tested for anti-inflammation, analgesic, ulcerogenic, acute toxicity, and free radical scavenging action. These derivatives showed significant anti-inflammatory and analgesic activities, with some being more active than the reference drug at specific dosages (Kumar & Singh, 2020).

Antibacterial and Antifungal Activities:

- Novel analogs of the compound have demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The title compounds also showed cytotoxic activity against mammalian Vero cell lines, indicating that their antibacterial activity occurs at non-cytotoxic concentrations (Palkar et al., 2017).

- Substituted thiazole carboxamide derivatives were found effective against Gram-positive bacteria S. aureus and B. subtilis, and Gram-negative bacteria E. coli and P. aeruginosa, showcasing their potential as antimicrobial agents (Mhaske et al., 2011).

Chemosensors for Cyanide Anions:

- Derivatives of this compound have been used as chemosensors for cyanide anions. The compounds recognize cyanide anions by Michael addition reaction and exhibit color changes and fluorescence quenching, which can be observed by the naked eye (Wang et al., 2015).

Anticancer Activities:

- Several synthesized derivatives of the compound have shown significant anticancer activities against various cancer cell lines, indicating their potential in cancer treatment and the importance of further investigation into their mechanisms of action (Ravinaik et al., 2021).

properties

IUPAC Name |

N-benzyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3OS2/c1-14-16(24)11-12-19-20(14)26-23(30-19)27(13-15-7-3-2-4-8-15)22(28)21-25-17-9-5-6-10-18(17)29-21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLBQDVRYUMNDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2633838.png)

![2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2633842.png)

![3-hydroxy-5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2633847.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}propanamide](/img/structure/B2633852.png)

![N-[1-(2-Methylphenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2633853.png)

![Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate](/img/structure/B2633854.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)

![1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2633860.png)